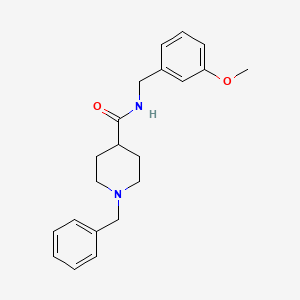![molecular formula C16H19N3O3 B4506671 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4506671.png)
1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
説明
1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.14264148 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Utility in Heterocycles Formation
1-Isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione demonstrates utility in synthesizing heterocycles. Mahata et al. (2003) explored the use of related compounds as synthons in the regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality. They highlighted its role in efficient cyclocondensation with various heteronucleophiles (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
In Multicomponent Synthesis
Ling Fan, Chaochao Yao, and X. Wei (2016) described a multicomponent reaction involving the synthesis of novel 8-alkoxycarbonylnaphthyl-functionalized pyrazolo[3,4-b]pyridines. They emphasized the role of iron(III) chloride as a catalyst in this synthesis, showcasing its potential in chemical reactions (Fan, Yao, & Wei, 2016).
Ultrasound-Promoted Synthesis
In a study by Nikpassand et al. (2010), fused polycyclic versions of this compound were synthesized using ultrasound irradiation, showcasing an efficient and rapid method with excellent yields. This highlights the compound's responsiveness to innovative synthesis techniques (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Role in Corrosion Inhibition
A paper by Dandia et al. (2013) investigated the synthesis of pyrazolopyridine derivatives, including similar compounds, and their effectiveness as corrosion inhibitors for mild steel in acidic environments. This demonstrates its potential application in industrial processes (Dandia, Gupta, Singh, & Quraishi, 2013).
将来の方向性
The development of novel fluorescent molecules for the detection of chemically, biologically, and environmentally important functional molecules has received much attention in recent years . Therefore, the future directions in this field could involve the synthesis of new pyrazolo[3,4-b]pyridine derivatives with improved properties and functionalities .
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are commonly used in SM reactions .
Mode of Action
Based on its potential use in sm reactions, it can be inferred that it might participate in carbon–carbon bond forming reactions . In SM reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound might be involved in the SM coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been reported to have efficient luminescence , suggesting that this compound might also exhibit similar photophysical properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial in cell signaling pathways . The compound’s interaction with these enzymes can lead to altered phosphorylation states of target proteins, affecting downstream signaling events.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation . By modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, the compound can alter gene expression and cellular metabolism. These changes can lead to either the promotion or inhibition of cell growth, depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It can act as an inhibitor or activator of enzymes, depending on the target. For example, its binding to kinase enzymes can prevent substrate phosphorylation, thereby inhibiting enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in cell signaling and gene expression, which may result in long-term alterations in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumoral activity. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression directly.
特性
IUPAC Name |
4-(3-methoxyphenyl)-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9(2)19-15-14(16(21)18-19)12(8-13(20)17-15)10-5-4-6-11(7-10)22-3/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYDUOFQYUYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine](/img/structure/B4506590.png)
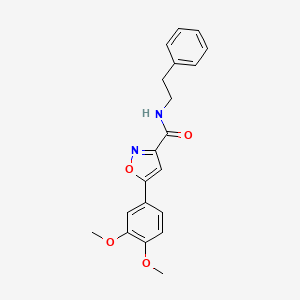
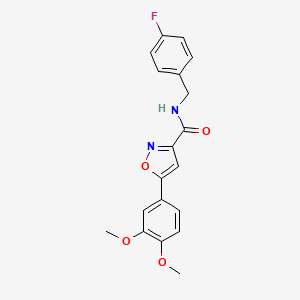
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506612.png)
![N-[(4-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B4506622.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4506646.png)
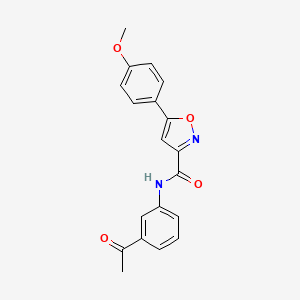
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4506659.png)
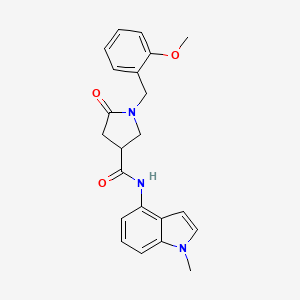
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4506676.png)
![4-methyl-1-(3-pyridinylmethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B4506682.png)
![isopropyl [3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4506687.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4506694.png)
